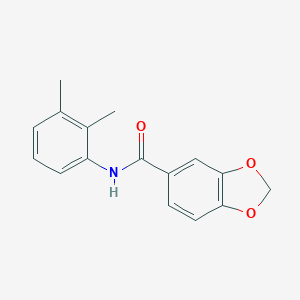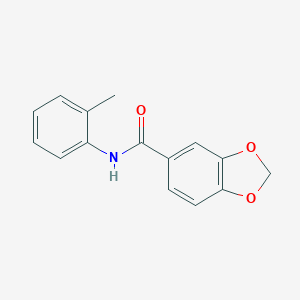![molecular formula C15H14BrNO4S B270370 Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270370.png)
Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate, also known as BSAE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BSAE belongs to the class of sulfonamide compounds and has been shown to exhibit anti-inflammatory and anti-tumor properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate involves its ability to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory mediators.
In vivo studies have demonstrated that this compound exhibits anti-inflammatory and anti-tumor properties. In a mouse model of rheumatoid arthritis, this compound was shown to reduce inflammation and joint damage. In a mouse model of colon cancer, this compound was shown to inhibit tumor growth and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate is its high yield and purity, which makes it suitable for use in laboratory experiments. Additionally, this compound exhibits anti-inflammatory and anti-tumor properties, which makes it a potential candidate for the treatment of various diseases.
However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Orientations Futures
There are several future directions for research on Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate. One area of research is the development of novel formulations of this compound that improve its solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in different disease models.
Another area of research is the identification of the molecular targets of this compound. Understanding the molecular targets of this compound could provide insights into its mechanism of action and facilitate the development of more effective therapeutic agents.
Overall, this compound is a promising compound with potential therapeutic applications in various diseases. Further research is needed to fully elucidate its mechanism of action and determine its optimal dosage and administration route.
Méthodes De Synthèse
The synthesis of Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate involves the reaction between 3-bromobenzenesulfonyl chloride and ethyl 3-aminobenzoate in the presence of a base such as triethylamine. The reaction occurs at room temperature and produces this compound as a white solid with a high yield. The purity of the compound is typically confirmed using analytical techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate has been extensively studied for its potential therapeutic applications in various diseases. In particular, this compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This makes this compound a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Additionally, this compound has been demonstrated to exhibit anti-tumor properties by inducing apoptosis (programmed cell death) in cancer cells. This makes this compound a potential candidate for the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer.
Propriétés
Formule moléculaire |
C15H14BrNO4S |
|---|---|
Poids moléculaire |
384.2 g/mol |
Nom IUPAC |
ethyl 3-[(3-bromophenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C15H14BrNO4S/c1-2-21-15(18)11-5-3-7-13(9-11)17-22(19,20)14-8-4-6-12(16)10-14/h3-10,17H,2H2,1H3 |
Clé InChI |
XVACKEVYTBDGON-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=CC=C2)Br |
SMILES canonique |
CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1,3-benzothiazol-2-yl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270287.png)



![1-(2,5-Dimethylphenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270294.png)
![1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270296.png)
![1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one](/img/structure/B270297.png)




![6-[6-(4-methylphenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270312.png)
![[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B270318.png)
